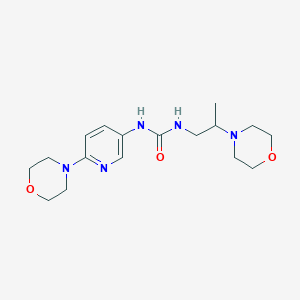![molecular formula C10H13N3O4 B7571620 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields.
作用机制
The exact mechanism of action of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is not fully understood, but it is believed to interact with various molecular targets in the body, including enzymes and receptors. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been shown to bind to certain receptors, which can modulate their activity and lead to various physiological effects.
Biochemical and Physiological Effects:
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been shown to scavenge free radicals, which can protect cells from oxidative damage. In addition, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been shown to inhibit the growth of various cancer cells, which can potentially lead to the development of new cancer treatments.
实验室实验的优点和局限性
One of the main advantages of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is its versatility, as it can be used in various scientific fields. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid also has some limitations, including its potential toxicity and limited solubility in certain solvents.
未来方向
There are several future directions for 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid research, including the development of new 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid-based drugs for the treatment of various diseases, the synthesis of new 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid derivatives with improved properties, and the investigation of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid's potential use in other scientific fields, such as catalysis and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid and its potential toxicity.
合成方法
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid can be synthesized through a multi-step process, which involves the reaction of 3-nitropyridine-2-amine with 3-methyl-2-bromo butyric acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid.
科学研究应用
3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has also been used in material science research to develop new materials with improved properties, such as increased thermal stability and mechanical strength. In analytical chemistry, 3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid has been used as a reagent for the detection and quantification of various compounds.
属性
IUPAC Name |
3-methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)8(10(14)15)12-9-7(13(16)17)4-3-5-11-9/h3-6,8H,1-2H3,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDVCCSZLNKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571549.png)
![4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571554.png)


![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)



![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)